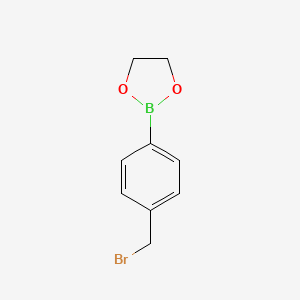

4-Bromomethylphenyl-1,3,2-dioxaborolane

描述

Historical Context and Evolution of Organoboron Chemistry in Synthetic Disciplines

Organoboron chemistry, which studies chemical compounds containing a carbon-boron bond, has its roots in the 19th and early 20th centuries, but its transformative impact on organic synthesis began in the mid-20th century. numberanalytics.comwikipedia.org The pioneering work of Herbert C. Brown, particularly the discovery of the hydroboration reaction in 1956, was a watershed moment. thieme.de This reaction provided a simple and efficient method to convert alkenes into organoboranes, which could then be transformed into a variety of other functional groups, such as alcohols and amines, with high stereo- and regioselectivity. wikipedia.orgthieme.de

The field experienced another monumental leap in 1979 when Akira Suzuki reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. acs.org Now universally known as the Suzuki-Miyaura cross-coupling, this reaction has become one of the most powerful and widely used methods for forming carbon-carbon bonds. numberanalytics.comacs.org The significance of this work was recognized with the 2010 Nobel Prize in Chemistry. The subsequent development and diversification of organoboron reagents, especially the air- and moisture-stable boronic acids and their esters, have solidified their role as indispensable tools in numerous synthetic disciplines. nih.govacs.org

Over the past few decades, the applications of organoboron chemistry have expanded beyond traditional organic synthesis into materials science and medicinal chemistry. numberanalytics.comresearchgate.net The approval of boron-containing pharmaceuticals, such as the proteasome inhibitor Bortezomib, by the U.S. Food and Drug Administration (FDA) in 2003, catalyzed a surge of interest in the biological applications of these compounds, leading to the development of new therapeutic agents. primescholars.comprimescholars.combohrium.comnih.gov

Table 1: Key Milestones in Organoboron Chemistry

| Year | Discovery/Event | Key Figure(s) | Significance |

|---|---|---|---|

| 1808 | Isolation of elemental boron | Sir Humphry Davy, J. L. Gay-Lussac, L. J. Thénard | Foundational discovery of the element central to the field. acs.org |

| 1956 | Discovery of the hydroboration reaction | Herbert C. Brown | Provided a simple, versatile route to organoborane compounds from alkenes. thieme.de |

| 1979 | Palladium-catalyzed cross-coupling of organoboron reagents | Akira Suzuki | Established the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. acs.orgnih.gov |

| 2003 | FDA approval of Bortezomib | - | First boron-containing drug approved, sparking major interest in medicinal applications. primescholars.comnih.gov |

Fundamental Principles and Unique Reactivity of Boronic Esters in Organic Transformations

Boronic esters are derivatives of boronic acids formed by an esterification reaction with a diol. scbt.com Among the most common are pinacol (B44631) esters, derived from pinacol (2,3-dimethyl-2,3-butanediol), which are favored for their high stability, ease of handling, and compatibility with a wide range of reaction conditions, including chromatography. nih.govscbt.com

The unique reactivity of boronic esters is centered on the properties of the boron atom. It possesses an empty p-orbital, making it Lewis acidic and capable of accepting electron density from nucleophiles. This electronic feature is central to its role in the Suzuki-Miyaura reaction, the most practiced palladium-catalyzed cross-coupling process. nih.govacs.org The catalytic cycle involves a crucial step called transmetalation, where the organic group from the boron atom is transferred to the palladium center. nih.gov Structural, kinetic, and computational studies have revealed that boronic esters can participate directly in this step without prior hydrolysis to the corresponding boronic acid. nih.govnih.govacs.org Two critical factors enable this transfer: the ability to form an open coordination site on the palladium atom and the nucleophilic character of the carbon atom bonded to boron. nih.govnih.govacs.org

Beyond cross-coupling, the carbon-boron bond of boronic esters can be stereospecifically converted into a wide array of other functionalities. bris.ac.ukrsc.org These transformations, which often proceed with retention of configuration at the carbon center, allow for the formation of new carbon-oxygen, carbon-nitrogen, carbon-halogen, and carbon-hydrogen bonds, making boronic esters versatile intermediates in the synthesis of complex, stereochemically rich molecules. bris.ac.uk

Table 2: Selected Transformations of Boronic Esters

| Reaction Type | Transformation | Description |

|---|---|---|

| Suzuki-Miyaura Coupling | C-B to C-C | Palladium-catalyzed reaction with an organic halide to form a new carbon-carbon bond. scbt.com |

| Oxidation | C-B to C-O | Stereospecific conversion to an alcohol, typically using basic hydrogen peroxide. bris.ac.uk |

| Protodeboronation | C-B to C-H | Replacement of the boronic ester moiety with a hydrogen atom. bris.ac.uk |

| Halogenation | C-B to C-X | Conversion of the carbon-boron bond to a carbon-halogen (Cl, Br, I) bond. |

| Amination | C-B to C-N | Formation of a carbon-nitrogen bond, yielding an amine. bris.ac.uk |

Strategic Importance of Bromomethyl-Substituted Arylboronic Esters in Molecular Synthesis

Bromomethyl-substituted arylboronic esters, such as 4-(bromomethyl)phenylboronic acid pinacol ester, are bifunctional reagents of significant strategic value. They serve as "ambiphilic synthons"—molecules that possess both nucleophilic and electrophilic characteristics, or in this case, two distinct and orthogonally reactive sites. nih.govresearchgate.net This dual functionality allows for programmed, sequential bond formation, greatly streamlining the synthesis of complex molecules. nih.gov

The strategic importance lies in the differential reactivity of its two key functional groups:

The Arylboronic Ester Moiety: This group is primed for palladium-catalyzed cross-coupling reactions. It enables the formation of a carbon-carbon bond between the aromatic ring and another organic fragment (e.g., an aryl, vinyl, or alkyl group), serving as a powerful tool for constructing the core scaffold of a target molecule. chemimpex.com

The Bromomethyl Group: This benzylic bromide is an excellent electrophilic site, highly susceptible to nucleophilic substitution (SN2) reactions. It can react with a wide variety of nucleophiles—such as amines, alcohols, thiols, and carbanions—to introduce diverse side chains and functional groups.

This orthogonal reactivity allows chemists to perform transformations at one site while leaving the other intact for a subsequent step. For example, a Suzuki-Miyaura coupling can be performed first to create a complex biaryl system, followed by a nucleophilic substitution on the bromomethyl group to append another molecular fragment. This stepwise approach provides precise control over the final molecular architecture and is a highly valued strategy in the fields of drug discovery and materials science.

Overview of Research Trajectories for 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Research involving 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has primarily focused on its application as a versatile building block in organic synthesis, particularly for creating molecules with potential therapeutic value. chemimpex.com Its bifunctional nature has been exploited to construct complex scaffolds that would be challenging to assemble using other methods.

One notable application is in the synthesis of inhibitors for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the progression of osteoarthritis. chemicalbook.com In these synthetic routes, the compound serves as a key intermediate, allowing for the precise introduction of the substituted benzyl (B1604629) moiety required for biological activity.

The synthesis of the compound itself is well-established. A common laboratory-scale preparation involves the radical bromination of 4-methylphenylboronic acid pinacol ester (pinacol p-tolueneborate) using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). chemicalbook.com The resulting product is a stable, white crystalline solid, making it convenient for storage and handling. chemicalbook.comsigmaaldrich.com

Current and future research trajectories are likely to continue leveraging the compound's dual reactivity. This includes its use in the development of novel linkers for antibody-drug conjugates (ADCs), the synthesis of new polymeric materials with tailored functionalities, and the construction of complex molecular probes for chemical biology applications. chemimpex.com Its reliability and versatility ensure its continued importance as a staple reagent in advanced organic synthesis.

Table 3: Physicochemical Properties of 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Property | Value |

|---|---|

| CAS Number | 138500-85-3 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₈BBrO₂ sigmaaldrich.com |

| Molecular Weight | 297.00 g/mol sigmaaldrich.com |

| Appearance | White to off-white powder/solid chemicalbook.comsigmaaldrich.com |

| Melting Point | 85-89 °C chemicalbook.comsigmaaldrich.com |

属性

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BBrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLXZUWZSBFRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597160 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488133-21-7 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Bromomethyl Phenylboronic Acid Pinacol Ester

Precursor Synthesis and Functionalization of the Aromatic Core

The logical precursor for 4-(bromomethyl)phenylboronic acid pinacol (B44631) ester is 4-methylphenylboronic acid pinacol ester (also known as pinacol p-tolueneborate). The synthesis of this key intermediate begins with the functionalization of a toluene derivative. The core strategy involves introducing the boronic ester group onto the p-tolyl framework.

Several synthetic routes are available for preparing arylboronic esters like 4-methylphenylboronic acid pinacol ester. Historically, the reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates was a primary method. pku.edu.cngoogle.com However, these methods often require stringent anhydrous conditions and exhibit limited tolerance for various functional groups. pku.edu.cnrsc.org

More contemporary and versatile methods have largely superseded these traditional approaches. Transition metal-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become well-established for their high efficiency and broad functional group compatibility. pku.edu.cnrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromotoluene or 4-iodotoluene) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgmdpi.com Other advanced methods include the direct C-H activation and borylation of arenes and the Sandmeyer-type borylation which converts arylamines into the corresponding arylboronates under metal-free conditions. pku.edu.cnrsc.orgorgsyn.org

**2.2. Boronylation Strategies for Aromatic Systems

The formation of the C–B bond is the critical step in synthesizing the boronic ester precursor. The choice of strategy depends on factors like the availability of starting materials, desired scale, and functional group tolerance.

Pinacol esters are widely used due to their stability towards air and ease of handling, including purification by chromatography. organic-chemistry.org Several robust methods exist for their synthesis from various aromatic precursors.

Miyaura Borylation Reaction : This is a palladium-catalyzed cross-coupling reaction of aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org It is a highly versatile method that tolerates a wide array of functional groups and generally proceeds under mild conditions. rsc.orgorganic-chemistry.org For the synthesis of the precursor, 4-bromotoluene would be reacted with B₂pin₂ in the presence of a palladium catalyst and a base like potassium acetate (KOAc) or potassium phenoxide (KOPh). organic-chemistry.org

Organometallic Routes : This classic approach involves the reaction of an aryllithium or aryl Grignard reagent, formed from an aryl halide, with a trialkyl borate like triisopropyl borate, followed by esterification with pinacol. rsc.orgwiley-vch.de While effective, the high reactivity of the organometallic intermediate limits the presence of sensitive functional groups. rsc.org

Sandmeyer-Type Borylation : A more recent, metal-free approach allows for the direct conversion of arylamines to pinacol arylboronates. pku.edu.cnrsc.org In this method, an arylamine (e.g., p-toluidine) reacts with an organic nitrite, such as tert-butyl nitrite, to form a diazonium salt in situ, which then reacts with B₂pin₂ to yield the desired boronic ester. pku.edu.cnrsc.org This method is advantageous as it avoids potential metal contamination of the product. pku.edu.cn

| Borylation Method | Typical Starting Material | Key Reagents | Catalyst | General Conditions |

|---|---|---|---|---|

| Miyaura Borylation | Aryl Halide (e.g., 4-Bromotoluene) | Bis(pinacolato)diboron (B₂pin₂) | Palladium complex (e.g., PdCl₂(dppf)) | Base (e.g., KOAc), Organic Solvent, 50-80 °C organic-chemistry.org |

| Organometallic Route | Aryl Halide (e.g., 4-Bromotoluene) | Mg or Li metal, Trialkyl borate, Pinacol | None | Anhydrous ethereal solvent, low temperature (e.g., -78 °C) pku.edu.cngoogle.com |

| Sandmeyer-Type Borylation | Arylamine (e.g., p-Toluidine) | tert-Butyl nitrite, B₂pin₂ | None (Metal-free) | Organic solvent, Room Temperature pku.edu.cn |

The formation of a boronic ester from a boronic acid and a diol, like pinacol, is a reversible esterification process. Boronic acids are Lewis acids due to the electron-deficient boron atom, which has a vacant p-orbital. wiley-vch.deaablocks.com In solution, boronic acids exist in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form upon addition of a hydroxyl group. aablocks.comacs.org

Ester formation is believed to proceed preferentially through the reaction of the diol with the neutral, trigonal form of the boronic acid. aablocks.com The resulting neutral boronic ester also has a trigonal geometry, which makes it susceptible to hydrolysis. acs.org The formation of the stable five-membered dioxaborolane ring with pinacol is thermodynamically favored, driving the equilibrium toward the product. wikipedia.org

In the context of the Miyaura borylation, the mechanism is a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition : The aryl halide (Ar-X) adds to the Pd(0) complex to form an Ar-Pd(II)-X species.

Transmetalation : A boryl group from an activated diboron reagent is transferred to the palladium center, displacing the halide and forming an Ar-Pd(II)-B(OR)₂ species. The base plays a crucial role in activating the diboron reagent. organic-chemistry.org

Reductive Elimination : The arylboronic ester product (Ar-B(OR)₂) is eliminated, regenerating the Pd(0) catalyst. organic-chemistry.org

Advanced Synthetic Protocols

Microwave-Mediated Synthesis of Arylboronate Libraries

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and rapidly generating libraries of compounds. tuhh.de 4-(Bromomethyl)phenylboronic acid pinacol ester is an excellent substrate for creating such libraries due to the reactivity of its benzylic bromide handle.

In this protocol, the target compound is reacted with a diverse range of nucleophiles (N-, S-, and O-based) under microwave irradiation. This method drastically reduces reaction times, often from hours to mere minutes. tuhh.demdpi.com For instance, many reactions with N- and S-nucleophiles, using a supported base, were reported to be complete within 15 minutes. tuhh.demdpi.com This rapid synthesis allows for the high-throughput generation of a wide array of functionalized arylboronates, which can then be used in subsequent reactions like Suzuki-Miyaura couplings. tuhh.demdpi.com

The table below illustrates the versatility of this approach.

| Nucleophile Type | Example Reagents | Base/Conditions | Typical Reaction Time |

| N-Nucleophiles | Amines, Piperazines | Supported base (PS-NMM) | < 15 minutes |

| S-Nucleophiles | Thiols | Supported base (PS-NMM) | < 15 minutes |

| O-Nucleophiles | Phenols, Alcohols | K2CO3, NaOH, TBAB | Variable |

Data synthesized from research on microwave-mediated arylboronate library synthesis. tuhh.demdpi.com

This advanced protocol is highly valued in medicinal chemistry and materials science for the efficient discovery of new molecules with desired properties.

Chemoenzymatic or Biocatalytic Approaches (if applicable)

The field of biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under environmentally benign conditions. nih.gov Research into biocatalytic methods for creating C-B bonds and for halogenation is ongoing. tuhh.deresearchgate.net For example, vanadium-dependent haloperoxidases have been employed for the halogenation of aromatic compounds. mdpi.com

However, specific chemoenzymatic or biocatalytic methods for the direct synthesis of 4-(bromomethyl)phenylboronic acid pinacol ester, either through enzymatic borylation or the enzymatic bromination of 4-methylphenylboronic acid pinacol ester, are not well-documented in the current scientific literature. The synthesis of such specialized, non-natural reagents typically relies on traditional organic chemistry methods. While the principles of biocatalysis are promising, their application to this specific target compound has not yet been established as a common or optimized protocol.

Purification and Isolation Techniques for High-Purity Derivatives

Obtaining 4-(bromomethyl)phenylboronic acid pinacol ester in high purity is essential for its successful use in subsequent synthetic steps. The purification process typically follows a standard aqueous workup and concludes with column chromatography.

A detailed procedure for isolation and purification involves the following steps:

Initial Filtration: After the reaction is complete, the mixture is cooled and filtered to remove solid byproducts, such as succinimide (derived from NBS).

Solvent Removal: The solvent (e.g., CCl4) is removed from the filtrate under reduced pressure using a rotary evaporator.

Aqueous Workup: The crude residue is redissolved in a water-immiscible organic solvent like ethyl acetate. This solution is then washed sequentially with water and a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water.

Final Concentration: The drying agent is filtered off, and the solvent is again removed by rotary evaporation to yield the crude product.

Column Chromatography: The final and most critical step for achieving high purity is flash column chromatography. The crude material is loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, such as petroleum ether or a mixture of petroleum ether and ethyl acetate, to separate the desired product from unreacted starting material and other non-polar impurities. nih.govresearchgate.net

Following this procedure, 4-(bromomethyl)phenylboronic acid pinacol ester is typically isolated as a white to off-white solid. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl Phenylboronic Acid Pinacol Ester

Reactivity of the Bromomethyl Group in Heteroatom Functionalization

The benzylic bromide in 4-(bromomethyl)phenylboronic acid pinacol (B44631) ester serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of heteroatoms, providing a convenient route to a diverse range of functionalized phenylboronic acid derivatives.

The carbon-bromine bond in the bromomethyl group is susceptible to cleavage by oxygen-based nucleophiles, leading to the formation of ether linkages. A notable example involves the reaction of pinacol (bromomethyl)boronate with a hydroxyl group in the presence of a strong base like sodium hydride (NaH). nih.gov The alkoxide generated in situ acts as the nucleophile, displacing the bromide ion to form the corresponding ether. This transformation is a fundamental method for linking the phenylboronic acid pinacol ester moiety to other molecules through an oxygen bridge.

Table 1: Nucleophilic Substitution with an Oxygen Nucleophile

| Reactant 1 | Nucleophile/Base | Product | Reference |

| Pinacol (bromomethyl)boronate | Hydroxyl-containing compound/NaH | Corresponding ether-linked phenylboronic acid pinacol ester derivative | nih.gov |

Nitrogen nucleophiles, such as amines and azides, readily react with 4-(bromomethyl)phenylboronic acid pinacol ester to form new carbon-nitrogen bonds. For instance, primary and secondary amines can displace the bromide to yield the corresponding aminomethylphenylboronic acid derivatives. nih.gov This reaction is a cornerstone for the synthesis of various ligands and pharmaceutical intermediates. Similarly, azide (B81097) ions can be introduced to form azidomethylphenylboronic acid pinacol ester, a versatile precursor for the synthesis of amines via reduction or for use in click chemistry.

Table 2: Nucleophilic Substitution with Nitrogen Nucleophiles

| Reactant 1 | Nucleophile | Product | Reference |

| Pinacol (bromomethyl)boronate | Amine | Corresponding aminomethylphenylboronic acid pinacol ester derivative | nih.gov |

| 4-(Hydroxymethyl)phenylboronic acid pinacol ester | Sodium azide | Pinacol-protected boronated carbamate (B1207046) (via a multi-step synthesis involving an acryloyl chloride intermediate) | raineslab.com |

The synthesis of thioethers from 4-(bromomethyl)phenylboronic acid pinacol ester is achieved through nucleophilic substitution with sulfur-containing compounds. Thiolates, generated from thiols in the presence of a base, are potent nucleophiles that readily displace the benzylic bromide. A specific example is the synthesis of 4-((Thiomorpholino)methyl)phenylboronic acid pinacol ester, which involves the reaction of 4-(bromomethyl)phenylboronic acid pinacol ester with thiomorpholine. scbt.com This reaction highlights the utility of this compound in accessing sulfur-linked phenylboronic esters.

Table 3: Nucleophilic Substitution with a Sulfur Nucleophile

| Reactant 1 | Nucleophile | Product | Reference |

| 4-(Bromomethyl)phenylboronic acid pinacol ester | Thiomorpholine | 4-((Thiomorpholino)methyl)phenylboronic acid pinacol ester | scbt.com |

While the ionic reactivity of the bromomethyl group is well-established, the exploration of its radical-mediated transformations is an emerging area. The synthesis of 4-(bromomethyl)phenylboronic acid pinacol ester itself can be achieved through a radical bromination of pinacol p-tolueneborate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com This indicates that the boronic ester is stable under these radical conditions.

Furthermore, research into deboronative radical chain reactions of pinacol alkylboronic esters has shown that these compounds can be converted into various functional groups, including thioethers, through a radical pathway. bohrium.com Although this research focuses on the cleavage of the carbon-boron bond, it opens avenues for exploring the interplay between radical reactions at the boronate ester and potential radical processes involving the bromomethyl group. The generation of a benzylic radical from the bromomethyl group could lead to novel carbon-carbon and carbon-heteroatom bond formations, expanding the synthetic utility of this versatile reagent.

Reactivity of the 1,3,2-Dioxaborolane Moiety

The 1,3,2-dioxaborolane ring, containing the boron atom, is the second key reactive site in 4-(bromomethyl)phenylboronic acid pinacol ester. Its reactivity is dominated by the Lewis acidic nature of the boron center.

The boron atom in the 1,3,2-dioxaborolane ring possesses a vacant p-orbital, rendering it electron-deficient and thus a Lewis acid. escholarship.org This Lewis acidity allows the boron center to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or a diol. researchgate.netresearchgate.net This interaction leads to the formation of a tetracoordinate boronate species. researchgate.net

The complexation of boronic acids and their esters with diols to form cyclic boronate esters is a well-documented phenomenon. researchgate.net This reversible covalent interaction is the basis for their use in sensors for saccharides and in dynamic covalent chemistry. The stability of the resulting complex is influenced by factors such as the pH of the medium and the steric and electronic properties of the diol and the boronic acid. researchgate.net While the pinacol ester of 4-(bromomethyl)phenylboronic acid is relatively stable, it can undergo transesterification with other diols, a process that is also dependent on the reaction conditions and the nature of the substituents on the aromatic ring. researchgate.net The Lewis acidic character of the boron atom is fundamental to the role of boronic esters in various catalytic cycles, including the Suzuki-Miyaura cross-coupling reaction, where it is involved in the crucial transmetalation step. nih.gov

Hydrolytic Stability and Controlled Hydrolysis Pathways of Boronic Esters

The hydrolytic stability of boronic esters is a critical factor in their application, as the reversible formation of the corresponding boronic acid can influence reaction outcomes and product purity. The stability of arylboronic acid pinacol esters, including 4-(bromomethyl)phenylboronic acid pinacol ester, is significantly influenced by the surrounding chemical environment, particularly pH and the electronic nature of substituents on the aromatic ring. researchgate.netsemanticscholar.org

Generally, boronic esters exhibit greater stability under neutral and acidic conditions, while their hydrolysis is accelerated in basic media. researchgate.net The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or hydroxide ion on the electron-deficient boron atom. This leads to the formation of a tetrahedral boronate intermediate, which then breaks down to yield the boronic acid and the corresponding diol (pinacol in this case).

The rate of hydrolysis is also dependent on the electronic properties of the substituents on the phenyl ring. Electron-donating groups tend to increase the electron density on the boron atom, making it less electrophilic and thus slowing down the rate of hydrolysis. semanticscholar.orgresearchgate.net Conversely, electron-withdrawing groups enhance the electrophilicity of the boron center, leading to increased susceptibility to nucleophilic attack and faster hydrolysis. The bromomethyl group in the para position of 4-(bromomethyl)phenylboronic acid pinacol ester is considered to be weakly electron-withdrawing, which may slightly increase its rate of hydrolysis compared to unsubstituted phenylboronic acid pinacol ester.

Precise kinetic data for the hydrolysis of 4-(bromomethyl)phenylboronic acid pinacol ester is not extensively reported in the literature, but general trends observed for substituted phenylboronic acid pinacol esters can be extrapolated. A study on various phenylboronic pinacol esters demonstrated that the half-life for hydrolysis can range from minutes to hours depending on the specific substituents and the pH of the medium. researchgate.net

Table 1: Factors Influencing the Hydrolytic Stability of Arylboronic Acid Pinacol Esters

| Factor | Effect on Stability | Rationale |

| pH | Decreases with increasing pH | The hydroxide ion is a stronger nucleophile than water, accelerating the formation of the tetrahedral boronate intermediate. researchgate.net |

| Electron-donating substituents | Increases stability | Reduces the electrophilicity of the boron atom, making it less susceptible to nucleophilic attack. semanticscholar.orgresearchgate.net |

| Electron-withdrawing substituents | Decreases stability | Increases the electrophilicity of the boron atom, facilitating nucleophilic attack. |

| Steric hindrance | Increases stability | Steric bulk around the boron center can hinder the approach of the nucleophile. |

Controlled hydrolysis can be achieved by careful manipulation of the reaction pH. For instance, in synthetic applications where the free boronic acid is required for a subsequent reaction, the pinacol ester can be readily cleaved by treatment with a mild aqueous base. Conversely, to maintain the integrity of the boronic ester, anhydrous conditions or a neutral to slightly acidic environment are preferred.

Transesterification Reactions and Dynamic Covalent Exchange

Boronic esters can undergo transesterification reactions in the presence of other diols or alcohols. nih.gov This process is an equilibrium-driven exchange of the diol component of the boronic ester. For 4-(bromomethyl)phenylboronic acid pinacol ester, this can be represented by the reaction with a generic diol:

4-(BrCH2)C6H4B(pin) + diol ⇌ 4-(BrCH2)C6H4B(diol) + pinacol

The position of the equilibrium is dependent on the relative stability of the starting and product boronic esters, as well as the concentrations of the reacting species. The pinacol ester is generally a thermodynamically stable protecting group, but the equilibrium can be shifted towards the formation of a new boronic ester by using a large excess of the exchanging diol or by removing the pinacol by-product.

This reversible nature of boronic ester formation is the foundation of their application in dynamic covalent chemistry. nih.gov Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and self-healing materials. Bifunctional boronic esters like 4-(bromomethyl)phenylboronic acid pinacol ester can be used as cross-linkers in the formation of dynamic polymers and gels. The boronic ester linkages can break and reform, imparting properties such as stimuli-responsiveness and self-repair to the material.

The mechanism of transesterification is similar to that of hydrolysis, involving nucleophilic attack of the diol on the boron atom to form a tetrahedral intermediate, followed by the elimination of pinacol. The rate of this exchange can be influenced by catalysts, such as Lewis acids or bases, which can activate the boronic ester or the incoming diol.

Dual Reactivity and Orthogonal Transformations

The presence of both a bromomethyl group and a boronic ester on the same aromatic ring provides 4-(bromomethyl)phenylboronic acid pinacol ester with a versatile reactivity profile. This allows for orthogonal chemical transformations, where one functional group can be selectively reacted while the other remains intact, enabling the synthesis of complex molecules in a controlled and sequential manner.

Sequential or Cascade Reactions Utilizing Both Reactive Centers

The orthogonal reactivity of 4-(bromomethyl)phenylboronic acid pinacol ester makes it an ideal substrate for sequential and cascade reactions, where both the bromomethyl and boronic ester functionalities are utilized in a controlled order to build molecular complexity.

Sequential Functionalization:

A common strategy involves a two-step sequence:

Suzuki-Miyaura Coupling: The boronic ester is first coupled with an aryl or vinyl halide to introduce a new substituent on the aromatic ring.

Nucleophilic Substitution: The resulting product, which still contains the bromomethyl group, is then subjected to a nucleophilic substitution reaction to introduce a second functional group.

This approach allows for the synthesis of a diverse range of disubstituted aromatic compounds from a single starting material. The order of the reactions can also be reversed, with the nucleophilic substitution at the bromomethyl position being performed first, followed by the Suzuki-Miyaura coupling of the boronic ester. The choice of the reaction sequence often depends on the compatibility of the functional groups introduced in the first step with the conditions of the second step.

Cascade Reactions:

While true one-pot cascade reactions involving both functionalities of 4-(bromomethyl)phenylboronic acid pinacol ester are less commonly reported, the concept can be applied in a streamlined synthetic process. For instance, a reaction could be designed where the initial product of a transformation at one site immediately undergoes a subsequent reaction at the other site without isolation of the intermediate.

An example could involve an intramolecular reaction where a nucleophile, introduced via Suzuki coupling, subsequently attacks the bromomethyl group to form a cyclic product. The design of such cascade reactions requires careful consideration of the reaction kinetics and the compatibility of all reagents and intermediates.

The ability to perform these selective and sequential transformations highlights the utility of 4-(bromomethyl)phenylboronic acid pinacol ester as a versatile bifunctional linker and building block in the synthesis of complex organic molecules, polymers, and materials.

Applications in Advanced Organic Synthesis

Versatility as a Building Block in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon (C-C) bond formation, and 4-Bromomethylphenyl-1,3,2-dioxaborolane is a prominent substrate in this context. Its boronic ester group is ideal for Suzuki-Miyaura couplings, while the bromomethyl group can participate in other coupling processes, offering chemists a powerful tool for molecular elaboration.

The Suzuki-Miyaura coupling is one of the most widely practiced palladium-catalyzed cross-coupling reactions, valued for its operational simplicity, mild reaction conditions, and the low toxicity of its boron-based reagents. nih.govtcichemicals.com In this reaction, the boronic ester moiety of this compound serves as the organoboron component, which couples with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govtcichemicals.com This reaction is central to the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials. tcichemicals.com The pinacol (B44631) ester form of the boronic acid offers enhanced stability compared to the free boronic acid, making it easier to handle and store.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a palladium(II) complex.

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) center, displacing the halide and forming a new organopalladium(II) species. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The success of the Suzuki-Miyaura coupling involving this compound is highly dependent on the nature of its coupling partner, typically an aryl or vinyl halide. The electronic properties of the halide partner significantly influence reaction outcomes.

Electron-Poor vs. Electron-Rich Partners: Aryl halides containing electron-withdrawing groups (e.g., nitrile, nitro) are generally more reactive and tend to produce good to excellent yields in shorter reaction times. mdpi.com Conversely, electron-rich aryl halides can be more challenging substrates, sometimes resulting in lower yields. mdpi.comresearchgate.net Heteroaryl halides are also effective coupling partners, though their reactivity can be influenced by the nature and position of the heteroatom(s). nih.gov

Steric Hindrance: Sterically hindered organohalides, such as those with ortho-substituents, can pose a significant challenge. These substrates may require more forcing conditions or specialized, bulky ligands on the palladium catalyst to achieve efficient coupling. researchgate.net

Halide Reactivity: The reactivity of the organohalide partner follows the general trend I > Br > Cl. Aryl iodides are the most reactive, often coupling under very mild conditions, while aryl chlorides are the least reactive and typically require more active catalyst systems to participate effectively. researchgate.net

A summary of how coupling partner electronics can affect reaction yield is presented below.

| Coupling Partner Type | General Reactivity | Expected Yield | Reference(s) |

| Electron-Poor Aryl Halides | High | Good to Excellent | mdpi.com |

| Electron-Rich Aryl Halides | Moderate | Moderate to Good | mdpi.comresearchgate.net |

| Sterically Hindered Aryl Halides | Low to Moderate | Variable | researchgate.net |

| Heteroaryl Halides | Variable | Good to Excellent | nih.gov |

This table presents generalized trends in Suzuki-Miyaura coupling reactions.

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling. Ligands, typically phosphines, stabilize the palladium catalyst and modulate its reactivity, directly impacting reaction efficiency and selectivity. researchgate.netreddit.com

Steric and Electronic Effects: The properties of the phosphine (B1218219) ligand—its size (steric bulk) and electron-donating or -withdrawing character (electronics)—profoundly affect each step of the catalytic cycle.

Oxidative Addition: This step is generally accelerated by electron-rich phosphine ligands, which increase the electron density on the palladium center. researchgate.net

Transmetalation: This step can be influenced by a combination of steric and electronic factors.

Reductive Elimination: This product-forming step is often favored by bulky (sterically hindered) ligands. researchgate.net These ligands can promote the reductive elimination step and prevent undesirable side reactions. researchgate.net

Common Ligand Classes: A wide array of phosphine ligands has been developed for Suzuki-Miyaura couplings. Bulky and electron-rich biaryl phosphines (e.g., SPhos, XPhos) and dialkylphosphinobiphenyl ligands are particularly effective for coupling challenging substrates, including sterically hindered partners and less reactive aryl chlorides. nih.govresearchgate.net Phospha-adamantane based ligands have also been shown to be highly active, even at room temperature. organic-chemistry.org The selection of the optimal ligand is often determined empirically for a specific set of substrates.

| Ligand Property | Effect on Catalytic Step | Consequence for Reaction | Reference(s) |

| Electron-Rich | Accelerates Oxidative Addition | Increases overall reaction rate, especially for less reactive halides. | researchgate.net |

| Electron-Poor | May favor Transmetalation | Can improve efficiency in specific cases. | researchgate.net |

| Bulky (Sterically Hindered) | Promotes Reductive Elimination | Increases product formation rate and can suppress side reactions. Crucial for hindered substrates. | researchgate.netresearchgate.net |

This interactive table summarizes the general influence of phosphine ligand properties on the Suzuki-Miyaura reaction.

Beyond ligand selection, optimizing the catalyst system and reaction conditions is essential for achieving high yields and purity. Key parameters include the choice of palladium precursor, base, and solvent.

Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. mdpi.com Pre-formed palladium-ligand complexes (precatalysts) are also widely used to ensure the formation of the active catalytic species. researchgate.net

Base: The base plays a crucial role in the transmetalation step, activating the boronic ester. The choice of base can dramatically affect the reaction outcome. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. mdpi.comnih.gov The strength and solubility of the base must be matched to the specific substrates and solvent system.

Solvent: The solvent system must be capable of dissolving the various reaction components. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is frequently employed. mdpi.comnih.gov The use of aqueous media is considered a "green" aspect of the Suzuki-Miyaura reaction.

An example of reaction optimization is shown in the table below, illustrating how changing the solvent and base can impact the yield of a Suzuki-Miyaura coupling product.

| Entry | Palladium Source | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40 |

| 2 | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile (B52724) | 36 |

| 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |

| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 |

Data adapted from a representative Suzuki-Miyaura optimization study. mdpi.com

While the boronic ester of this compound is tailored for Suzuki-Miyaura reactions, the compound's benzylic bromide moiety allows for participation in other types of cross-coupling reactions where an organohalide is the electrophilic partner. This dual reactivity makes it a versatile synthetic intermediate.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov The benzylic bromide of this compound could potentially serve as the halide partner, allowing for the introduction of an alkynyl group. The reaction is valued for its ability to form sp²-sp carbon-carbon bonds under mild conditions. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com The benzylic bromide could be used to couple with various alkenes, attaching the 4-(pinacolborato)benzyl moiety to an olefinic carbon.

Negishi Coupling: This reaction couples an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov The benzylic bromide can act as the electrophile, reacting with a variety of organozinc reagents (alkyl, aryl, vinyl) to form a new C-C bond. wikipedia.org The Negishi coupling is known for its high functional group tolerance.

Prominence in Suzuki-Miyaura Coupling for C-C Bond Formation

Synthesis of Complex Organic Molecules

The utility of this compound is best demonstrated in its application to the synthesis of complex and biologically active molecules. Its bifunctional nature allows for a modular approach, where each reactive site can be addressed in a controlled, sequential manner.

A common synthetic strategy involves first using the boronic ester in a Suzuki-Miyaura coupling to construct a biaryl core structure. The resulting molecule, which still contains the reactive bromomethyl group, can then undergo further transformations. For example, the benzylic bromide can be converted into other functional groups (e.g., alcohols, ethers, amines, nitriles) or used in a subsequent cross-coupling reaction.

This approach has been employed in the synthesis of inhibitors for biological targets, such as the system xc⁻ transporter, which is implicated in various CNS disorders. nih.gov In such syntheses, the Suzuki-Miyaura reaction is used to couple the boronic ester with a heterocyclic halide, followed by further manipulation of the bromomethyl group to complete the target molecule. This step-wise functionalization highlights the compound's role as a linchpin in convergent synthetic strategies, enabling the rapid assembly of diverse molecular libraries for drug discovery and materials science. beilstein-journals.org

Precursor in Medicinal Chemistry and Agrochemical Development

The versatility of this compound makes it a valuable precursor for the synthesis of biologically active molecules. Its ability to participate in reliable cross-coupling reactions allows for the efficient construction of complex scaffolds common in modern drug and agrochemical discovery.

Boronic acids and their esters are crucial intermediates in the pharmaceutical industry, primarily due to the robustness and functional group tolerance of the Suzuki-Miyaura coupling. This reaction has become a favored method for constructing the biaryl systems found in many drug candidates. The subject compound provides a direct route to 4-methyl-substituted biaryl cores, which can be further elaborated. The bromomethyl group can be converted into a variety of other functionalities (e.g., amines, ethers, thioethers) either before or after the key coupling step, providing immense synthetic flexibility.

While the use of boron-containing compounds (BCCs) is well-established in medicine, their potential in agriculture is a growing field of research. nih.gov The development of novel agrochemicals is critical to address the challenge of resistance to existing products. nih.gov Highly efficient molecular building blocks are key to this discovery process, and boronic acid derivatives offer a platform for creating new structural analogs of established agrochemicals. nih.gov The dual functionality of this compound allows it to act as a versatile scaffold, enabling the introduction of diverse chemical groups to modulate biological activity, selectivity, and physicochemical properties for agricultural applications.

A concrete application of boronic acid pinacol esters similar to the title compound is in the synthesis of potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of type II collagen, and its overexpression is implicated in the pathology of osteoarthritis.

In the development of selective MMP-13 inhibitors, a common synthetic strategy involves a Suzuki coupling reaction between an arylboronic acid or ester and a suitable heterocyclic halide. For example, the coupling of a boronic acid with a bromofuran derivative has been used to generate the core biaryl fragment of a series of inhibitors. This biaryl intermediate is then further modified, often involving the conversion of a functional group into a benzylic bromide, which is subsequently used to alkylate another part of the molecule to complete the synthesis of the final inhibitor. This highlights the importance of both the boronic ester and benzylic bromide functionalities, which are present together in this compound, making it a highly relevant building block for such targets.

| Target | Key Synthetic Strategy | Role of Boronic Ester | Therapeutic Rationale |

|---|---|---|---|

| Matrix Metalloproteinase-13 (MMP-13) | Suzuki Coupling | Formation of a key biaryl scaffold. | Inhibition of collagen degradation in osteoarthritis. |

Development of Chemical Probes and Sensing Agents

Boronate-based molecular probes have emerged as highly effective tools for the detection and quantification of biologically relevant reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The fundamental chemistry involves the selective oxidation of the aryl boronate to a corresponding phenol by H₂O₂. This conversion can be coupled to a reporter system, such as a fluorophore, to generate a detectable signal.

The general mechanism involves the boronate acting as a "protecting group" for a fluorescent dye. In its boronate form, the probe is often non-fluorescent or "switched off." Upon reaction with an analyte like H₂O₂, the boronate is cleaved, releasing the free fluorophore and "switching on" the fluorescence. This "Off-On" response provides a sensitive method for detecting the analyte in biological systems. This compound serves as a precursor to such probes, where the bromomethyl handle can be used to attach the boronate-containing sensing unit to other molecules or cellular targeting groups.

Synthesis of Fluorescent Probes for Biological Imaging

The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. This compound serves as a key intermediate in the synthesis of such probes due to the strategic placement of its functional groups.

The boronic acid moiety is a well-established recognition site for diol-containing molecules, such as carbohydrates and certain proteins. This interaction can be engineered to trigger a change in the fluorescence signal of a molecule. In one notable application, a fluorescent probe for the enzyme tyrosinase, a biomarker for melanoma, was developed using a phenylboronic acid pinacol ester as the receptor unit. The probe's mechanism relies on the tyrosinase-catalyzed hydroxylation of the phenylboronic acid ester, which leads to the release of a fluorescent reporter molecule, resorufin nih.gov. This principle highlights the utility of the boronic acid group in designing "turn-on" fluorescent sensors.

Furthermore, research has indicated that 4-(Bromomethyl)benzeneboronic acid pinacol ester itself can be utilized in biological assays as a source of reactive oxygen species (ROS) and can function as a fluorescent probe for detecting biological samples chemicalbook.com. The bromomethyl group allows for the covalent attachment of this boronic acid-containing unit to other molecular scaffolds, such as fluorophores, to create more complex and targeted probes.

The general strategy for creating these probes involves a modular design, typically consisting of three main components:

Fluorophore : The light-emitting part of the molecule.

Linker : A connecting chain.

Recognition Moiety : The part that selectively interacts with the biological target.

This compound can be incorporated as part of the linker or as the foundation for the recognition moiety. For instance, the bromomethyl group can be converted to an azide (B81097) or an alkyne to participate in "click chemistry" for attachment to a fluorophore, while the boronic ester remains available for target binding or for subsequent cross-coupling reactions to build a more elaborate recognition site.

Table 1: Examples of Phenylboronic Acid Pinacol Ester-Based Fluorescent Probes

| Probe Type | Target Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Resorufin-based | Tyrosinase | Enzyme-catalyzed hydroxylation and subsequent elimination to release the fluorophore. | nih.gov |

| Stilbene-based | Hydrogen Peroxide | Oxidation of the boronic ester to a phenol, disrupting intramolecular charge transfer (ICT). |

Integration into Chemosensors for Specific Analyte Detection

Chemosensors are molecules designed to bind to a specific analyte and produce a measurable signal, such as a change in color or fluorescence. The boronic acid group in this compound is an excellent recognition element for diol-containing compounds, making it a valuable component in the design of chemosensors.

The fundamental principle behind this application is the reversible covalent interaction between boronic acids and 1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters researchgate.netmdpi.com. This binding event can be transduced into an optical or electrochemical signal. This strategy has been widely employed for the detection of biologically significant molecules:

Saccharides : Boronic acid-based chemosensors are extensively studied for glucose monitoring in diabetic patients researchgate.net. The binding of glucose to the boronic acid moiety alters the electronic properties of the sensor molecule, leading to a change in its fluorescence or absorbance.

Catecholamines : Neurotransmitters like dopamine, which contain a catechol (1,2-diol) unit, can be selectively detected using boronic acid-functionalized sensors researchgate.netmdpi.com.

Glycoproteins and Bacteria : The surfaces of many cells and bacteria are decorated with carbohydrates. Boronic acid-based sensors can be used to detect and label these biological entities dntb.gov.uanih.gov.

This compound acts as a versatile platform for constructing such chemosensors. The bromomethyl group provides a convenient handle for attaching the boronic acid recognition unit to a signaling component (e.g., a fluorophore like pyrene or coumarin) or for immobilization onto a solid support or polymer matrix for the development of sensing devices nih.gov.

Table 2: Research Findings on Boronic Acid-Based Chemosensors

| Analyte Class | Detection Principle | Key Interaction | Potential Application |

|---|---|---|---|

| Saccharides (e.g., Glucose) | Fluorescence or Colorimetric Change | Formation of cyclic boronate ester with cis-diols. | Diabetes monitoring. mdpi.com |

| Catecholamines (e.g., Dopamine) | Electrochemical or Optical Signal | Reversible covalent bonding with the catechol group. | Neurotransmitter sensing. researchgate.net |

| Mycolactone | Fluorescence-Thin Layer Chromatography (f-TLC) | Complexation with 1,3-diol moieties on the analyte. | Diagnosis of Buruli ulcer. mdpi.com |

Role in Protective Group Chemistry for Hydroxyl Functions

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary blocking unit is known as a protecting group organic-chemistry.org. The 4-bromomethylphenyl moiety of this compound can be used to introduce a benzyl-type protecting group for hydroxyl functions.

The hydroxyl group (-OH) of an alcohol can be converted into an ether, which is generally more stable to a variety of reaction conditions, including basic, nucleophilic, and organometallic reagents uwindsor.ca. The benzyl (B1604629) (Bn) group is one of the most common and robust protecting groups for alcohols highfine.comlibretexts.org.

The protection of an alcohol using this compound proceeds via a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and displaces the bromide from the bromomethyl group in an SN2 reaction.

This protection strategy offers several advantages:

Stability : The resulting benzyl ether is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents uwindsor.ca.

Orthogonality : The boronic acid pinacol ester functionality remains intact during the protection step and is available for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for a streamlined synthetic sequence where protection is followed by carbon-carbon bond formation.

The removal of the benzyl (deprotection) group is typically achieved under mild conditions by catalytic hydrogenolysis (e.g., H2 gas with a palladium on carbon catalyst, Pd/C) highfine.comlibretexts.org. This process is highly selective and generally does not affect other functional groups.

Table 3: Comparison of Hydroxyl Protecting Groups

| Protecting Group | Introduction Reagent Example | Cleavage Condition | Stability |

|---|---|---|---|

| Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (H2, Pd/C) | Stable to acid, base, oxidation, reduction. highfine.comlibretexts.org |

| p-Methoxybenzyl (PMB) | PMB chloride (PMB-Cl) | Oxidative (DDQ, CAN) or acidic conditions. | Less stable than Bn to oxidation and acid. highfine.com |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), acid catalyst | Acidic conditions (e.g., aq. AcOH). | Unstable to acid; stable to base, organometallics. uwindsor.ca |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride (TBDMS-Cl) | Fluoride ion (e.g., TBAF) or acid. | Stable to base; labile to acid and fluoride. libretexts.org |

Contributions to Materials Science and Polymer Chemistry

Engineering of Functionalized Polymer Architectures

The unique structure of 4-Bromomethylphenyl-1,3,2-dioxaborolane allows for its integration into polymer chains through two distinct chemical pathways, enabling the creation of complex and functional polymer architectures. It can be used either to create new monomers for polymerization or to chemically modify existing polymer chains.

This compound is an important building block for creating monomers used in various polymerization processes. bldpharm.com Its two different reactive sites—the bromomethyl group and the boronic ester—can be selectively manipulated to design monomers for specific polymerization techniques.

For instance, the bromomethyl group can be converted into other polymerizable functionalities. A common strategy involves its transformation into a vinyl or acrylate/methacrylate group, rendering the molecule suitable for free-radical polymerization. Alternatively, it can be used in condensation polymerization reactions. The boronic ester moiety can be employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize conjugated polymer backbones. This versatility makes it a valuable precursor for a wide range of polymeric materials, including Covalent Organic Frameworks (COFs). bldpharm.com

Post-polymerization modification is a powerful technique for introducing new functionalities into pre-existing polymers without altering their fundamental structure. researchgate.net This approach circumvents potential issues like catalyst poisoning that can occur when functional monomers are used directly in polymerization. researchgate.net this compound is well-suited for this purpose due to its distinct reactive handles.

Functionalization via the Bromomethyl Group: The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the grafting of the phenylboronic ester moiety onto polymer backbones that contain nucleophilic groups, such as hydroxyls, amines, or thiols. This method is widely used to impart the unique properties of boronic acids onto various natural and synthetic polymers.

Functionalization via the Boronic Ester Group: The boronic ester itself can serve as a reactive site for functionalization. Through reactions like Suzuki-Miyaura cross-coupling, polymers containing halide groups can be functionalized with the 4-(bromomethyl)phenyl moiety. This route offers an alternative strategy for incorporating this versatile functional group into a polymer structure.

Design and Fabrication of Advanced Smart Materials

The incorporation of boronic ester groups into polymer networks is a key strategy for developing "smart" materials that can respond to external stimuli. These materials are at the forefront of innovation in fields ranging from biomedicine to electronics.

Boronic acid-containing polymers, particularly hydrogels, have garnered significant attention for their ability to respond to specific environmental cues. mdpi.com The boronic ester functionality is central to this behavior, as its chemical equilibrium can be influenced by various external factors. acs.orgnih.gov This responsiveness allows for the design of materials that can perform specific actions, such as releasing a drug, upon receiving a specific trigger. mdpi.comnih.gov

The dynamic covalent nature of the boronate ester bond is the primary source of the stimuli-responsive behavior in these materials. mdpi.combohrium.com This allows for the controlled assembly and disassembly of the polymer network. bohrium.com

pH-Responsiveness: The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester is highly dependent on pH. mdpi.com In aqueous environments, boronic acids are in equilibrium with their boronate ion form. This transition, which alters the charge and hydrophilicity of the polymer chains, can be triggered by changes in the ambient pH, leading to swelling, shrinking, or dissolution of the material. acs.orgrsc.org

Redox-Responsiveness: Boronic acids and their esters are sensitive to redox reactions. acs.orgnih.gov Oxidative conditions, such as the presence of reactive oxygen species (ROS), can lead to the cleavage of the C-B bond, disrupting the crosslinks in a polymer network. This property is particularly useful for creating materials that can degrade or release cargo in specific oxidative microenvironments, such as those found in inflamed tissues. mdpi.com

Sugar-Responsiveness: Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols, such as those found in saccharides like glucose. mdpi.comrsc.org This interaction is often more favorable than the formation of boronate esters with single hydroxyl groups. Consequently, in the presence of sugars, a competitive binding process occurs, which can disrupt the existing crosslinks within a hydrogel. acs.org This unique responsiveness forms the basis for glucose-sensing materials and self-regulated drug delivery systems. mdpi.com

| Stimulus | Mechanism of Response | Resulting Material Change |

|---|---|---|

| pH | Shift in equilibrium between the neutral boronic acid and the charged anionic boronate ester. mdpi.com | Changes in swelling, solubility, and charge density of the polymer network. acs.orgrsc.org |

| Redox (e.g., ROS) | Oxidative cleavage of the carbon-boron bond. mdpi.com | Disruption of polymer crosslinks, leading to material degradation or drug release. acs.orgnih.gov |

| Sugars (e.g., Glucose) | Competitive formation of stable cyclic boronate esters with diol units on the sugar molecule. acs.org | Displacement of existing crosslinks, causing disassembly or swelling of the hydrogel network. mdpi.com |

The reversibility of boronate ester bonds imparts remarkable dynamic properties to the materials, allowing them to adapt to mechanical stress and reform after damage. acs.orgnih.gov

Self-Healing: Materials crosslinked with dynamic covalent boronate esters exhibit intrinsic self-healing capabilities. rsc.orgresearchgate.net When the material is damaged, the reversible bonds can break and subsequently reform across the fractured interface, restoring the material's structural integrity. bohrium.comrsc.org This process is driven by the dynamic equilibrium of the boronate ester exchange. mdpi.com

Injectability: Hydrogels based on boronate ester crosslinking are often injectable. nih.govnih.gov Under the shear stress applied during injection through a needle, the dynamic bonds temporarily break, causing the hydrogel to flow (shear-thinning). Once the stress is removed, the crosslinks rapidly reform, allowing the hydrogel to recover its gel state at the target site. acs.orgnih.govbohrium.com This property is highly advantageous for minimally invasive biomedical applications. nih.gov

Adaptability: The dynamic nature of these networks also leads to other adaptive properties, such as viscoelasticity and malleability. acs.orgnih.gov The constant breaking and reforming of crosslinks allow the polymer chains to rearrange, dissipating stress and enabling the material to adapt its shape in response to external forces. Some formulations also exhibit thixotropic behavior, where the material's viscosity decreases over time under constant shear. bohrium.com

| Dynamic Property | Underlying Principle | Significance in Materials Science |

|---|---|---|

| Self-Healing | Reversible breakage and reformation of dynamic covalent boronate ester bonds across damaged interfaces. bohrium.comresearchgate.net | Extends material lifespan and improves durability and safety. rsc.orgcmu.edu |

| Injectability | Shear-thinning behavior due to the disruption of dynamic crosslinks under stress, followed by rapid self-healing and gel recovery. acs.orgnih.gov | Enables minimally invasive delivery for applications in drug delivery and tissue engineering. nih.govelsevierpure.com |

| Adaptability (Viscoelasticity, Malleability) | Stress relaxation and network rearrangement facilitated by the continuous exchange of boronate ester crosslinks. acs.orgnih.gov | Allows materials to adapt to mechanical loads and conform to complex shapes. |

Development of Responsive Polymers and Hydrogels

Photoresponsive Materials and 3D-Printed Scaffolds

The incorporation of boronic esters into photopolymers represents a significant advancement in the fabrication of photoresponsive materials and 3D-printed scaffolds, particularly for biomedical applications like tissue engineering. acs.orgfigshare.com These materials offer a solution to the drawbacks of commonly used photopolymers such as (meth)acrylates, which can exhibit cytotoxicity and unfavorable degradation profiles. acs.orgfigshare.com

Boronic esters, such as the model compound ADB (a cyclic and aromatic boronic ester), have been successfully employed in thiol-ene photopolymerization processes. acs.org This strategy allows for the creation of polymers with desirable characteristics for self-healing, reprocessing, and shape memory. acs.org The rigid structure of boronic esters contributes to sufficient photoreactivity for 3D structuring, leading to materials with reduced shrinkage and excellent mechanical properties. figshare.comacs.org

The thiol-ene reaction is particularly advantageous as it proceeds rapidly and efficiently under UV light, making it highly suitable for lithography-based 3D printing technologies like stereolithography. acs.org This enables the fabrication of complex, high-resolution 3D scaffolds. acs.org Research has shown that formulations based entirely on boronic esters can be 3D printed, creating scaffolds where every cross-linking point contains a degradable bond. acs.org This approach ensures that the degradation products are of low molecular weight and can be easily metabolized or excreted. acs.org

A key advantage of incorporating boronic esters into polymer networks is the ability to rationally design their degradation behavior. Boronic ester bonds are susceptible to hydrolysis, which allows for controlled degradation of the material. researchgate.net This is particularly crucial in biomedical applications like bone tissue engineering, where a scaffold should degrade at a rate that matches the formation of new tissue. researchgate.net

Degradation studies have revealed that polymers containing boronic esters exhibit significantly accelerated degradation via surface erosion under both physiological and acidic conditions. figshare.comacs.org The acidic environment is relevant as bone regeneration involves osteoclast-driven bone resorption, which occurs at a pH below 4.5. researchgate.net Unlike traditional ester bonds that degrade slowly in acidic conditions, boronic esters can be engineered to break down more rapidly, addressing a significant challenge in the field. researchgate.net The ability to tune degradation profiles by altering the chemical structure of the boronic ester monomers allows for the creation of materials tailored to specific applications. researchgate.net

| Property | Observation | Significance | Source |

|---|---|---|---|

| Photoreactivity | Sufficient for 3D structuring via thiol-ene photopolymerization. | Enables high-resolution 3D printing (stereolithography). | figshare.comacs.org |

| Mechanical Properties | Excellent mechanical properties and reduced shrinkage. | Provides structural integrity for applications like bone scaffolds. | acs.org |

| Degradation Profile | Accelerated degradation via surface erosion under physiological and acidic conditions. | Allows for controlled degradation matching tissue regeneration rates. | figshare.comacs.org |

| Biocompatibility | Significantly lower cytotoxicity compared to common (meth)acrylates. | Enhances suitability for biomedical implants and tissue engineering. | figshare.comacs.org |

Surface Modification and Coating Applications

The chemical structure of this compound makes it a versatile agent for surface modification and the development of functional coatings. The presence of the bromomethyl group provides a reactive site for grafting the molecule onto various polymer substrates. This functional group can readily participate in nucleophilic substitution reactions, allowing for the covalent attachment of the phenylboronic ester moiety to surfaces containing suitable functional groups.

Surface properties such as wettability, surface energy, chemical composition, and morphology are critical in determining how a material interacts with its biological environment. mdpi.com Modifying a polymer surface is often essential to achieve the desired properties for a specific biomedical application. mdpi.com For example, introducing carboxyl groups onto a polyetheretherketone (PEEK) surface via Friedel–Crafts acylation allows for further chemical modifications. mdpi.com Similarly, the bromomethyl group on this compound can be used to anchor the molecule, which can then serve as a platform for subsequent chemical transformations or for imparting specific functionalities.

Once grafted onto a surface, the boronic ester component can be exploited for its ability to form reversible covalent bonds with diols. This property is widely used for binding with biologically relevant molecules like saccharides. researchgate.net Therefore, surfaces modified with this compound could be designed to selectively capture glycoproteins or other biological macromolecules. This opens up applications in biosensors, targeted drug delivery systems, and creating biocompatible or antifouling coatings. The ability to control surface chemistry at the molecular level is fundamental to designing advanced functional materials for the biomedical industry. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of 4-Bromomethylphenyl-1,3,2-dioxaborolane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton, carbon, and boron signals.

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns. For this compound, the spectrum is characterized by three main regions corresponding to the aromatic, benzylic, and dioxaborolane protons.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing dioxaborolane group are deshielded and resonate at a higher chemical shift compared to the protons meta to it. The benzylic protons of the bromomethyl group appear as a sharp singlet, shifted downfield due to the influence of the adjacent bromine atom and the aromatic ring. The four equivalent protons of the ethylene (B1197577) glycol backbone in the dioxaborolane ring also give rise to a singlet, with a chemical shift characteristic of cyclic boronic esters.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (ortho to -B(O)₂) | ~7.7 - 7.9 | Doublet | 2H | Aromatic Protons |

| Ar-H (meta to -B(O)₂) | ~7.3 - 7.5 | Doublet | 2H | Aromatic Protons |

| -CH₂Br | ~4.5 | Singlet | 2H | Benzylic Protons |

| -OCH₂CH₂O- | ~4.3 - 4.4 | Singlet | 4H | Dioxaborolane Protons |

Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The proton-decoupled spectrum of this compound would show five distinct signals. The aromatic region will display four signals: two for the protonated carbons and two for the quaternary carbons. A notable feature in the ¹³C NMR spectra of organoboron compounds is that the signal for the carbon atom directly bonded to the boron (the ipso-carbon) is often broadened due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed at all. nih.gov The benzylic carbon of the -CH₂Br group appears in the aliphatic region, significantly downfield due to the electronegative bromine atom. The carbons of the dioxaborolane ring are equivalent and appear as a single peak in the range typical for sp³-hybridized carbons bonded to oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C -B | ~130 - 135 (often broad or unobserved) | Aromatic Quaternary (ipso-Carbon) |

| C -CH₂Br | ~140 - 144 | Aromatic Quaternary |

| C H (ortho to -B(O)₂) | ~134 - 136 | Aromatic Methine |

| C H (meta to -B(O)₂) | ~128 - 130 | Aromatic Methine |

| -OC H₂C H₂O- | ~65 - 68 | Dioxaborolane Carbon |

| -C H₂Br | ~32 - 35 | Benzylic Carbon |

Boron-11 (¹¹B) NMR spectroscopy is a highly specific technique for characterizing the environment of the boron atom. Since ¹¹B is a quadrupolar nucleus, the resulting signals are often broad. For this compound, the boron atom is in a trigonal planar geometry, bonded to one carbon and two oxygen atoms. This sp²-hybridized environment gives rise to a characteristic broad signal in the ¹¹B NMR spectrum. The chemical shift for arylboronic esters typically falls within the range of +20 to +35 ppm (relative to BF₃·OEt₂). sdsu.edudergipark.org.tr A signal in this region, often around +30 ppm, confirms the presence of the tricoordinate boronic ester functionality and the absence of tetracoordinate boronate species. sdsu.edu

To unambiguously confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the two different aromatic proton signals, confirming their adjacent relationship on the phenyl ring. The other signals (benzylic and dioxaborolane protons) would appear only on the diagonal as they are singlets with no protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would show correlations between the aromatic protons and their respective aromatic carbons, the benzylic protons and the -CH₂Br carbon, and the dioxaborolane protons and the -OCH₂CH₂O- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying connectivity around quaternary carbons. Key HMBC correlations would include those from the benzylic protons (-CH₂Br) to the adjacent quaternary carbon and the neighboring aromatic CH carbon, and from the aromatic protons to the ipso-carbon attached to boron.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used to analyze this compound, providing complementary information.